Pyrido[2,3-d]pyrimidine, 2-chloro-5,6,7,8-tetrahydro-
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Overview
Description
Pyrido[2,3-d]pyrimidine, 2-chloro-5,6,7,8-tetrahydro- is a heterocyclic compound that belongs to the class of pyridopyrimidines These compounds are characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[2,3-d]pyrimidine, 2-chloro-5,6,7,8-tetrahydro- can be achieved through various synthetic routes. One common method involves the reaction of 2-chloropyridine with a suitable pyrimidine precursor under specific reaction conditions. For example, the reaction of 2-chloropyridine with 2-aminopyrimidine in the presence of a base such as sodium hydride or potassium carbonate can yield the desired compound .
Industrial Production Methods
Industrial production of pyrido[2,3-d]pyrimidine, 2-chloro-5,6,7,8-tetrahydro- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Pyrido[2,3-d]pyrimidine, 2-chloro-5,6,7,8-tetrahydro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form pyrido[2,3-d]pyrimidine-2-one derivatives or reduction to form tetrahydropyrido[2,3-d]pyrimidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Substituted pyrido[2,3-d]pyrimidine derivatives with various functional groups.
Oxidation Reactions: Pyrido[2,3-d]pyrimidine-2-one derivatives.
Reduction Reactions: Tetrahydropyrido[2,3-d]pyrimidine derivatives.
Scientific Research Applications
Pyrido[2,3-d]pyrimidine, 2-chloro-5,6,7,8-tetrahydro- has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: Researchers use the compound to study its effects on cellular processes and its potential as a tool for investigating biological mechanisms.
Industrial Applications: The compound is used in the development of new materials and as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of pyrido[2,3-d]pyrimidine, 2-chloro-5,6,7,8-tetrahydro- involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the signaling pathways involved in various cellular processes . This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine-7(8H)-ones: These compounds have a similar core structure but differ in the substitution pattern and functional groups.
Pyrido[3,4-d]pyrimidines: These isomeric compounds have the pyridine and pyrimidine rings fused in a different orientation.
Uniqueness
Pyrido[2,3-d]pyrimidine, 2-chloro-5,6,7,8-tetrahydro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 2-position and the tetrahydro configuration contribute to its reactivity and potential as a therapeutic agent .
Properties
Molecular Formula |
C7H8ClN3 |
---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
2-chloro-4a,5,6,7-tetrahydropyrido[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H8ClN3/c8-7-10-4-5-2-1-3-9-6(5)11-7/h4-5H,1-3H2 |
InChI Key |
YXLCRKYADYTUGH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=NC(=NC2=NC1)Cl |
Origin of Product |
United States |
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